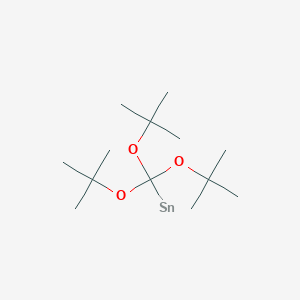
Benzylthiourea;4-ethylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylthiourea;4-ethylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 4-ethylbenzenesulfonic acid Benzylthiourea is an organic compound containing a thiourea group attached to a benzyl group, while 4-ethylbenzenesulfonic acid is a sulfonic acid derivative of ethylbenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic conditions. The reaction can be represented as follows:
C6H5CH2NH2+CS(NH2)2→C6H5CH2NHCSNH2
For 4-ethylbenzenesulfonic acid, the sulfonation of ethylbenzene is carried out using sulfur trioxide and fuming sulfuric acid. The reaction can be represented as:
C6H5C2H5+SO3→C6H4(C2H5)SO3H
Industrial Production Methods
Industrial production of 4-ethylbenzenesulfonic acid involves the continuous sulfonation of ethylbenzene using sulfur trioxide in a controlled environment. The process ensures high yield and purity of the product. Benzylthiourea can be produced on an industrial scale by reacting benzylamine with thiourea in large reactors under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzylthiourea can undergo oxidation to form benzylisothiocyanate.
Reduction: 4-ethylbenzenesulfonic acid can be reduced to 4-ethylbenzene.
Substitution: Both compounds can undergo substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products
Oxidation of Benzylthiourea: Benzylisothiocyanate.
Reduction of 4-ethylbenzenesulfonic acid: 4-ethylbenzene.
Nitration of 4-ethylbenzenesulfonic acid: 4-ethyl-2-nitrobenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Benzylthiourea;4-ethylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzylthiourea;4-ethylbenzenesulfonic acid involves its interaction with specific molecular targets. Benzylthiourea can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding. 4-ethylbenzenesulfonic acid can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylisothiocyanate: Similar to benzylthiourea but with an isothiocyanate group.
4-methylbenzenesulfonic acid: Similar to 4-ethylbenzenesulfonic acid but with a methyl group instead of an ethyl group.
Eigenschaften
CAS-Nummer |
58443-56-4 |
|---|---|
Molekularformel |
C16H20N2O3S2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
benzylthiourea;4-ethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C8H10O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-2-7-3-5-8(6-4-7)12(9,10)11/h1-5H,6H2,(H3,9,10,11);3-6H,2H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
GVUQCCUYFSVCPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)


![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)





![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
